molecular formula C18H19FN2O2 B2722100 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 326902-20-9

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2722100
CAS No.: 326902-20-9
M. Wt: 314.36
InChI Key: IURXARZDJXFYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is an organic compound that belongs to the class of aryl-phenylketones These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 4-fluorobenzoyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise as a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • (4-Fluorophenyl)[4-(2-hydroxyphenyl)piperazin-1-yl]methanone
  • (4-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

1-(4-FLUOROBENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of both fluorine and methoxy groups on its phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-23-17-5-3-2-4-16(17)20-10-12-21(13-11-20)18(22)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXARZDJXFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.